molecular formula C10H16ClN3 B3107446 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride CAS No. 1609409-11-1

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride

Cat. No.: B3107446
CAS No.: 1609409-11-1
M. Wt: 213.71 g/mol
InChI Key: UDTXADHMVYOJDF-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H15N3.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyrimidine ring structure, which is substituted with a methyl group and a piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride typically involves the reaction of 2-methylpyrimidine with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride
  • 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride
  • 1-Methyl-4-(1-piperidin-4-ylethyl)piperazine trihydrochloride dihydrate

Uniqueness

2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

1609409-11-1

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

2-methyl-4-piperidin-4-ylpyrimidine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H

InChI Key

UDTXADHMVYOJDF-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2CCNCC2.Cl.Cl

Canonical SMILES

CC1=NC=CC(=N1)C2CCNCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride
Reactant of Route 2
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride
Reactant of Route 3
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride
Reactant of Route 4
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride
Reactant of Route 5
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride
Reactant of Route 6
2-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride

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